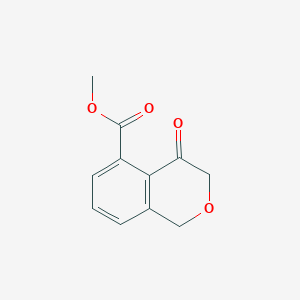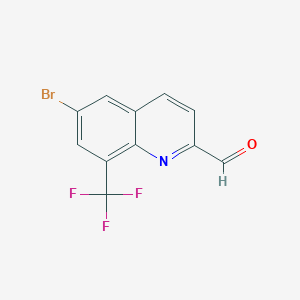
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine, trifluoromethyl, and carbaldehyde groups in its structure makes it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde typically involves the bromination of 8-(trifluoromethyl)quinoline followed by formylation The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Major Products Formed
Oxidation: 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 6-Bromo-8-(trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-(trifluoromethyl)quinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can further enhance its lipophilicity and biological activity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a chlorine atom, which can alter its reactivity and interaction with biological targets.
Uniqueness
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the bromine and aldehyde groups, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C11H5BrF3NO |
|---|---|
Molekulargewicht |
304.06 g/mol |
IUPAC-Name |
6-bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF3NO/c12-7-3-6-1-2-8(5-17)16-10(6)9(4-7)11(13,14)15/h1-5H |
InChI-Schlüssel |
CRRYIMOYSBYZPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


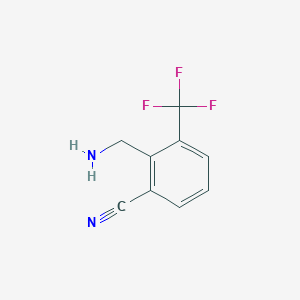
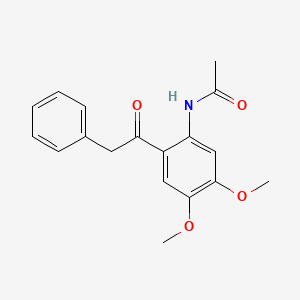
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)


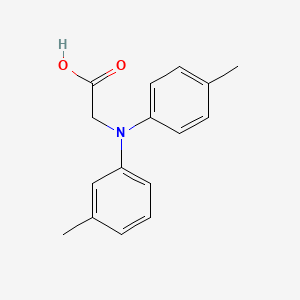
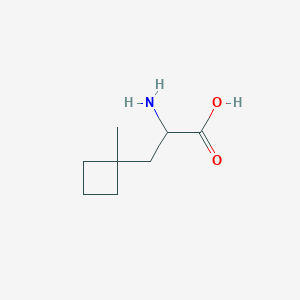
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
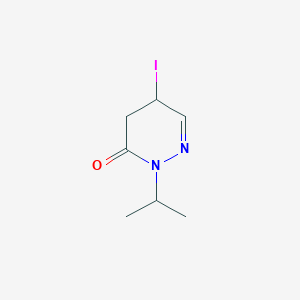

![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)

